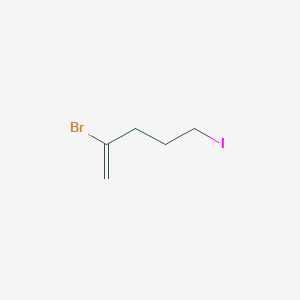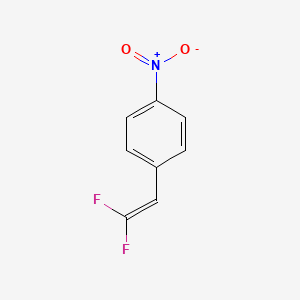
ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate, also known as EBOC, is an organic compound with a wide range of applications in the scientific research and laboratory setting. EBOC is a colorless crystalline solid, with a melting point of about 62°C. It is a versatile compound, used for a variety of purposes, including as a catalyst, reagent, and in the synthesis of other compounds. In
科学研究应用
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, food additives, and fragrances. ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate has also been used as a reagent in the synthesis of polymers and other materials. In addition, ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate has been used as a fluorescent probe to detect the presence of specific proteins in cells.
作用机制
The mechanism of action of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate is not well understood, but it is believed to be involved in the formation of covalent bonds between molecules. This covalent bonding is thought to be due to the presence of a bromo group on the molecule, which is able to form a covalent bond with other molecules. The bromo group is also believed to be involved in the formation of hydrogen bonds, which are important for the stability of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate are not well understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can have a variety of effects on the body. For example, ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate has been shown to interact with certain proteins, which can affect the activity of these proteins and thus affect the functioning of the body.
实验室实验的优点和局限性
The use of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to obtain, and can be used in a variety of applications. In addition, ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate is relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to using ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate in laboratory experiments. For example, it is not soluble in water, and so must be used in organic solvents. In addition, it is toxic and should be handled with care.
未来方向
There are a number of potential future directions for the use of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate in scientific research. One potential area of research is the use of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate as a fluorescent probe to detect specific proteins in cells. This could be used to study the function of proteins in cells, and to identify potential drug targets. In addition, ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate could be used to synthesize polymers and other materials, which could be used in a variety of applications. Finally, ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate could be used to develop new catalysts for organic synthesis, which could be used to produce a variety of compounds.
合成方法
The synthesis of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate is relatively simple, and involves the reaction of ethyl 2-bromoacetate with oxalic acid in the presence of a base. The reaction is conducted in a solvent, such as acetone, and the resulting product is purified by crystallization. The reaction is shown below:
Ethyl 2-bromoacetate + Oxalic acid → Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate
属性
IUPAC Name |
ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCIJJRRTCZHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)


![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)


![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)


